BenchChemオンラインストアへようこそ!

1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine

medicinal chemistry structure-activity relationship lead optimization

Procure the 3-carbonyl regioisomer (CAS 1856045-44-7) for unambiguous FGFR SAR studies. Its 4-methylpyrazole motif differentiates it from des-methyl and 5-carbonyl analogs, ensuring consistent lipophilicity and binding modes. Available at 95% purity from two validated sources, suitable for analytical reference and library synthesis.

Molecular Formula C10H13N5O
Molecular Weight 219.248
CAS No. 1856045-44-7
Cat. No. B2759889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine
CAS1856045-44-7
Molecular FormulaC10H13N5O
Molecular Weight219.248
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)N2C=C(C=N2)C)N
InChIInChI=1S/C10H13N5O/c1-3-14-9(11)4-8(13-14)10(16)15-6-7(2)5-12-15/h4-6H,3,11H2,1-2H3
InChIKeyQJBMMMHYXKTWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine (CAS 1856045-44-7): Chemical Identity, Scaffold Class, and Procurement Baseline


1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine (CAS 1856045-44-7) is a heterocyclic small molecule belonging to the 5-amino-1H-pyrazole-1-carbonyl class. Its molecular formula is C₁₀H₁₃N₅O with a molecular weight of 219.24 g/mol . The compound features a 1-ethyl-1H-pyrazol-5-amine core linked via a carbonyl bridge to a 4-methyl-1H-pyrazole moiety. This scaffold places it within a family of compounds that have been validated as fibroblast growth factor receptor (FGFR) inhibitor templates [1]. Predicted physicochemical properties include a boiling point of 470.9±55.0 °C, density of 1.37±0.1 g/cm³, and pKa of 0.70±0.10 . The compound is commercially available at research-grade purity (95%) from multiple suppliers .

Why 1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Structurally Similar Pyrazole-Carbonyl Analogs


Within the 5-amino-1H-pyrazole-1-carbonyl chemical space, even single-atom or positional substitutions produce quantifiably distinct entities with divergent physicochemical profiles. The target compound (CAS 1856045-44-7) carries a 4-methyl substituent on the pyrazole-1-carbonyl ring that is absent from the des-methyl analog 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine (CAS 1855937-54-0), resulting in a molecular weight increase of +14.02 Da and altered lipophilicity . Furthermore, the carbonyl attachment at the 3-position of the pyrazol-5-amine core distinguishes it from the 5-carbonyl regioisomer (CAS 1856098-52-6); published crystallographic and biophysical evidence on pyrazolylaminopyrimidine FGFR1 inhibitors demonstrates that close regioisomers adopt divergent protein binding modes and display distinct thermodynamic signatures [1]. Generic substitution without explicit experimental verification of functional equivalence therefore risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, kinase profiling campaigns, or chemical biology probe development.

1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Molecular Weight and Elemental Composition Differentiation vs. Des-Methyl Analog (CAS 1855937-54-0)

The target compound (CAS 1856045-44-7) possesses a 4-methyl group on the pyrazole-1-carbonyl ring that is absent in the closest commercially available analog 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine (CAS 1855937-54-0). This single methyl substitution increases the molecular weight from 205.22 Da to 219.24 Da (+14.02 Da, corresponding to one CH₂ unit) and changes the molecular formula from C₉H₁₁N₅O to C₁₀H₁₃N₅O . The structural difference is confirmed by SMILES comparison: target CCn1nc(C(=O)n2cc(C)cn2)cc1N versus comparator CCn1nc(C(=O)n2cccn2)cc1N . This methyl substitution is expected to increase lipophilicity (estimated ΔclogP ≈ +0.5) and alter steric bulk at a position critical for target engagement, as the pyrazole moiety serves as an H-bond-donating heterocycle and bioisostere of phenol [1].

medicinal chemistry structure-activity relationship lead optimization

Predicted Physicochemical Property Differentiation: Boiling Point, Density, and pKa

The target compound has predicted physicochemical properties reported on ChemicalBook: boiling point 470.9±55.0 °C, density 1.37±0.1 g/cm³, and pKa 0.70±0.10 . These values reflect the impact of the 4-methyl substitution and the dual-pyrazole architecture. While corresponding predicted values for the des-methyl analog (CAS 1855937-54-0) were not retrievable from the same authoritative database, the molecular weight difference (+14.02 Da) and additional CH₂ group in the target are expected to elevate boiling point and modify chromatographic retention behavior relative to the comparator. The low pKa value (0.70±0.10) indicates the 5-amino group on the pyrazole ring is very weakly basic, consistent with the electron-withdrawing effect of the adjacent carbonyl, and has implications for ionization state in biological assays and HPLC method development .

physicochemical profiling chromatography method development formulation

Regioisomeric Precision: 3-Carbonyl vs. 5-Carbonyl Pyrazol-5-amine Scaffold

The target compound (CAS 1856045-44-7) bears the carbonyl bridge at the 3-position of the 1-ethyl-1H-pyrazol-5-amine core. Its regioisomer, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1856098-52-6), carries the identical substituents but with the carbonyl at the 5-position . Although direct comparative biological data for these specific compounds are absent from the peer-reviewed literature, a foundational study by Klein et al. (2014) on pyrazolylaminopyrimidine FGFR1 inhibitors established that structurally close regioisomers adopt divergent protein binding modes with distinct thermodynamic and kinetic signatures as measured by X-ray crystallography, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) [1]. This class-level evidence demonstrates that regioisomeric identity in pyrazole-carbonyl scaffolds is not interchangeable and must be explicitly verified for any SAR or target-engagement study.

kinase inhibitor design regioisomer characterization binding mode analysis

FGFR Kinase Inhibitory Scaffold Validation: Class-Level Quantitative Potency Benchmarks

The 5-amino-1H-pyrazole-1-carbonyl scaffold, to which the target compound belongs, has been experimentally validated as an FGFR inhibitor template by Zhang and Yu (2020) [1]. In this study, a series of 5-amino-1H-pyrazole-1-carbonyl derivatives were synthesized and screened against FGFR1-3 kinases and cancer cell lines. The lead compound 8e demonstrated FGFR1 IC₅₀ = 56.4 nM, FGFR2 IC₅₀ = 35.2 nM, and FGFR3 IC₅₀ = 95.5 nM in enzymatic assays, with cellular antiproliferative IC₅₀ values of 0.71 μM against SNU-16 (gastric cancer) and 1.26 μM against MCF-7 (breast cancer) cell lines [1]. Molecular docking indicated binding interactions comparable to the clinical-stage FGFR inhibitor Debio-1347 within the FGFR1 kinase domain [1]. While the target compound (CAS 1856045-44-7) was not explicitly named among the tested derivatives, its scaffold architecture places it within this validated inhibitory chemotype, providing a quantitative activity benchmark for class-level reference.

FGFR inhibition kinase drug discovery anticancer screening

Commercial Research-Grade Purity Specification with Traceable Supplier Documentation

The target compound is commercially available at a certified purity of 95% (Catalog No. CM660036) . This purity specification is equivalent to that of the des-methyl analog 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine (CAS 1855937-54-0, Catalog No. CM660021, purity 95%) . However, the target compound is additionally sourced through the Fluorochem brand (product reference 10-F509573) as documented by CymitQuimica , providing a secondary supply chain route with brand-level quality assurance. The consistency of the 95% purity specification across suppliers enables reproducible use in SAR studies, biochemical screening, and analytical method development, while the dual-supplier availability mitigates single-source procurement risk.

compound procurement quality control research reagent specification

Pyrazole Bioisostere Advantage: Class-Level Lipophilicity and Metabolic Stability Differentiation

The pyrazole heterocycle is recognized as a privileged scaffold in medicinal chemistry, functioning as a more lipophilic and metabolically stable bioisostere of phenol [1]. This class-level property differentiates all pyrazole-containing compounds from phenol-based or other heterocyclic analogs in terms of membrane permeability and resistance to Phase II glucuronidation/sulfation. The target compound's dual-pyrazole architecture (pyrazol-5-amine core plus pyrazole-1-carbonyl moiety) amplifies this advantage by presenting two H-bond-donating heterocycles within a single molecular framework. While specific logP and metabolic stability data for CAS 1856045-44-7 are not published, the established class-level bioisostere advantage supports the compound's selection over non-pyrazole structural alternatives in probe design and lead optimization programs where improved drug-like properties are sought [1].

bioisostere design drug-like properties metabolic stability

1-Ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


FGFR-Targeted Kinase Inhibitor Lead Optimization and SAR Expansion

The target compound, as a member of the 5-amino-1H-pyrazole-1-carbonyl class validated by Zhang and Yu (2020) with lead compound 8e achieving FGFR1-3 IC₅₀ values of 35.2–95.5 nM and cellular IC₅₀ of 0.71–1.26 μM [1], is suitable as a scaffold for systematic SAR exploration around the 4-methyl substitution on the pyrazole-1-carbonyl ring. The presence of the 4-methyl group (absent in CAS 1855937-54-0) provides a defined lipophilic perturbation point whose impact on FGFR potency and selectivity can be probed against the published class benchmarks. Molecular docking against FGFR1 using the established Debio-1347 co-crystal pose is recommended as a computational starting point [1].

Regioisomer-Controlled Chemical Biology Probe Development

Given the demonstrated sensitivity of FGFR1 kinase inhibitors to regioisomeric identity, as established by Klein et al. (2014) through X-ray crystallography, ITC, and SPR analyses showing divergent binding modes and biophysical signatures between close regioisomers [2], the target compound (3-carbonyl regioisomer, CAS 1856045-44-7) is appropriate for studies requiring unambiguous regioisomeric assignment. Its differentiation from the 5-carbonyl regioisomer (CAS 1856098-52-6) must be analytically confirmed (e.g., by ¹H-¹³C HMBC NMR or X-ray crystallography) prior to use in target engagement assays, negative control experiments, or cellular pathway modulation studies where regioisomeric identity directly affects binding thermodynamics.

Analytical Method Development and Physicochemical Profiling of Pyrazole-Carbonyl Compounds

The target compound's predicted boiling point (470.9±55.0 °C), density (1.37±0.1 g/cm³), and pKa (0.70±0.10) provide starting parameters for HPLC method development, including selection of acidic mobile phase conditions (pH < 2 to ensure full protonation of the weakly basic 5-amino group) and reversed-phase column selection based on predicted lipophilicity. The 95% commercial purity specification enables its use as a reference standard for analytical quantification in reaction monitoring or impurity profiling studies, with dual-supplier availability (Chemenu and Fluorochem/CymitQuimica) supporting method cross-validation across independent compound batches.

Medicinal Chemistry Building Block for Dual-Pyrazole Library Synthesis

The dual-pyrazole architecture of the target compound, combined with the pyrazole scaffold's established role as a more lipophilic and metabolically stable bioisostere of phenol [3], positions it as a versatile building block for generating focused compound libraries. The 5-amino group on the pyrazol-5-amine core provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation), while the 4-methyl group on the pyrazole-1-carbonyl ring introduces a defined steric and electronic substituent whose effect on library-level properties can be systematically explored. The consistent 95% purity across suppliers ensures reproducible library synthesis outcomes.

Quote Request

Request a Quote for 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.